molecular formula C20H20ClFN2O2 B6536092 2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide CAS No. 1040643-82-0

2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide

Cat. No.: B6536092
CAS No.: 1040643-82-0
M. Wt: 374.8 g/mol
InChI Key: JWBPHRMKVPTWAU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a 2,2-dimethylpropanoyl group, and chloro and fluoro substituents. The presence of these functional groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The chloro and fluoro substituents might undergo substitution reactions, while the amide group might participate in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses .

Properties

IUPAC Name

2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c1-20(2,3)19(26)24-9-8-12-4-6-14(11-17(12)24)23-18(25)15-7-5-13(22)10-16(15)21/h4-7,10-11H,8-9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBPHRMKVPTWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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